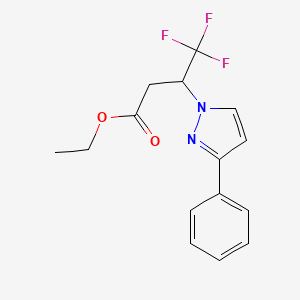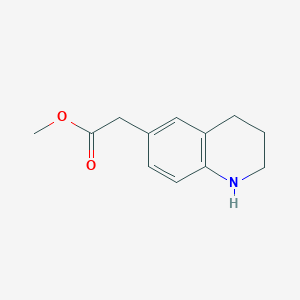![molecular formula C17H17N3O3S2 B2483950 N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 876902-14-6](/img/structure/B2483950.png)
N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thienopyrimidine derivatives typically involves the reaction of methyluracil with chloroacetamide derivatives, as demonstrated by Kataev et al. (2021), who synthesized a closely related compound through a series of chemical reactions, confirming the structure through X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021). Similarly, Gangjee et al. (2009) described the synthesis of thienopyrimidines as dual inhibitors, emphasizing the key intermediates and reaction pathways involved (Gangjee et al., 2009).
Molecular Structure Analysis
Structural analysis of thienopyrimidine derivatives reveals their conformational behavior. Subasri et al. (2016) reported on the crystal structures of related compounds, highlighting the folded conformation around the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring, stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of thienopyrimidine derivatives often involves interactions with various biomolecules. For instance, synthesis efforts by Dhakhda et al. (2021) aimed at producing compounds with antioxidant activity demonstrate the potential for these compounds to undergo redox reactions and scavenge free radicals (Dhakhda et al., 2021).
Physical Properties Analysis
The physical properties of thienopyrimidine derivatives, such as solubility and crystalline structure, are crucial for their biological activity and drug formulation. The work by Ji (2006) on the crystal structure of a similar compound provides valuable insights into the crystalline arrangement and potential implications for solubility and bioavailability (Ji, 2006).
Chemical Properties Analysis
The chemical properties, including the functional groups and bonding patterns of thienopyrimidine derivatives, are essential for understanding their mechanism of action and interaction with biological targets. Guillon et al. (2013) detailed the crystal structure of a thienopyrimidine inhibitor, shedding light on its potential interaction with kinases, which is central to its biological activity (Guillon et al., 2013).
科学的研究の応用
Synthetic Applications
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization Compounds structurally related to "N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide" have been utilized in synthetic chemistry, specifically in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. These reactions are instrumental in the synthesis of complex heterocyclic structures, including erythrinanes, which have applications in the development of natural product synthesis and potentially pharmacologically active molecules (Shiho Chikaoka et al., 2003).
Structural Studies
Crystal Structure Analysis Crystal structure analyses of thienopyrimidine derivatives provide insights into their molecular conformation, intermolecular interactions, and potential reactivity. Such studies are fundamental for the design of new molecules with desired physical and chemical properties for various scientific applications (S. Subasri et al., 2016).
Antimicrobial and Antitumor Applications
Synthesis of Novel Heterocyclic Compounds Research has focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, by inhibiting COX-2 selectively, show promise in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Anticonvulsant Agents Thienopyrimidine derivatives have been synthesized and evaluated as anticonvulsant agents. The study indicates that these compounds exhibit moderate anticonvulsant activity, highlighting their potential in developing new treatments for seizure disorders (H. Severina et al., 2020).
Antimicrobial Activity New pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, showing good antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from thienopyrimidine derivatives (A. Hossan et al., 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors Compounds structurally related to thienopyrimidines have been synthesized as dual inhibitors of thymidylate synthase and dihydrofolate reductase, displaying potent antitumor activity. These results underscore the potential application of thienopyrimidine derivatives in cancer treatment (A. Gangjee et al., 2009).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-6-12-16(18-9-19-17(12)25-10)24-8-15(21)20-13-5-4-11(22-2)7-14(13)23-3/h4-7,9H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJFRAJWIGGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

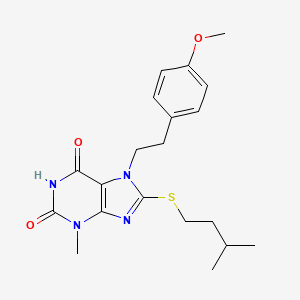

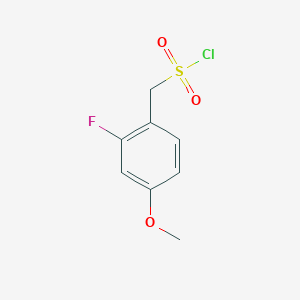
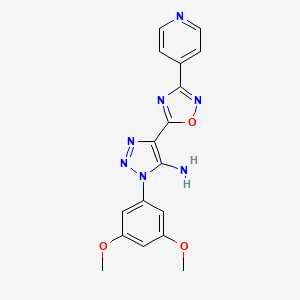
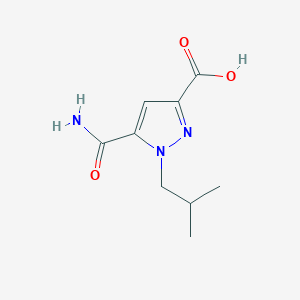
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

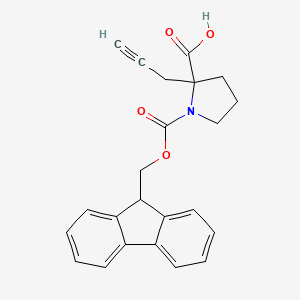
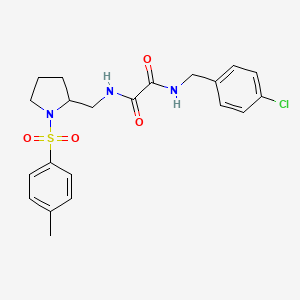
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)
